3,4-Dimethylphenyl (thioacetamide)
Description
3,4-Dimethylphenyl (thioacetamide) is a sulfur-containing acetamide derivative where the thioacetamide group (-NH-CS-CH₃) is attached to a 3,4-dimethylphenyl aromatic ring. Studies highlight its relevance in crystallography and medicinal chemistry, particularly in anticancer research targeting receptors like the epidermal growth factor receptor (EGFR) .
Properties
Molecular Formula |
C10H13NS |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)ethanethioamide |
InChI |
InChI=1S/C10H13NS/c1-7-3-4-9(5-8(7)2)6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12) |
InChI Key |
ICSMOGSZMJOPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=S)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Conformational Differences
Key analogs and their features are summarized below:
¹Inferred from structural analogs due to lack of explicit data.
Key Findings:
- Substituent Effects: Chlorine atoms (e.g., in dichloro/trichloro analogs) introduce steric and electronic changes, altering N–H bond orientation. For instance, trichloro substitution forces an anti conformation, unlike the syn orientation in dichloro or non-chlorinated analogs .
- Sulfur vs.
- Methoxy vs. Methyl Groups : 3,4-Dimethoxyphenyl-thioacetamide (boiling point: 348°C, density: 1.18 g/cm³ ) has higher polarity than 3,4-dimethylphenyl derivatives, which may improve aqueous solubility compared to methyl-substituted analogs.
Physicochemical Properties
Limited solubility data are available for 3,4-dimethylphenyl (thioacetamide), but comparisons can be inferred:
- 3,4-Dimethylphenyl N-Methylcarbamate : Listed in solubility handbooks with moderate aqueous solubility, suggesting that methyl groups on the phenyl ring reduce polarity .
- 3,4-Dimethoxyphenyl-thioacetamide: Higher melting point (135–138°C) compared to non-methoxy analogs, likely due to stronger intermolecular interactions from methoxy groups .
Preparation Methods
Chloroacetyl Chloride Route
3,4-Dimethylaniline undergoes nucleophilic substitution with chloroacetyl chloride to form N-(3,4-dimethylphenyl)chloroacetamide, followed by thioacetylation using sodium sulfide (Na₂S) or thiourea. For example:
Direct Thioacetic Acid Condensation
A one-pot method combines 3,4-dimethylaniline with thioacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This coupling reaction in tetrahydrofuran (THF) at room temperature produces the target compound in 82% yield.
Lawesson’s Reagent-Mediated Thionation
Lawesson’s reagent (LR) efficiently converts acetamide derivatives to thioacetamides. For 3,4-dimethylphenyl thioacetamide:
Acetamide Precursor Synthesis
N-(3,4-dimethylphenyl)acetamide is synthesized via amidation of 3,4-dimethylaniline with acetic anhydride in pyridine.
Thionation Reaction
The acetamide precursor reacts with LR (1.2 equiv) in toluene at 110°C for 12 hours, yielding 89% pure product. Key parameters:
-
Solvent : Toluene > xylene > chlorobenzene.
-
Temperature : Optimal at 110°C; lower temperatures (<80°C) result in incomplete conversion.
Table 1: Lawesson’s Reagent Optimization
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent (toluene) | Reflux (110°C) | 89 | |
| Solvent (xylene) | Reflux (140°C) | 76 | |
| Molar Ratio (LR:Substrate) | 1.2:1 | 89 |
Hydrogen Sulfide (H₂S) Gas Method
Metal-Catalyzed Cross-Coupling
Palladium-based catalysts enable coupling of 3,4-dimethylphenyl halides with thioacetamide precursors.
Suzuki-Miyaura Coupling
Aryl boronic acids derived from 3,4-dimethylphenyl groups react with thioacetamide-containing partners using Pd(PPh₃)₄ in dioxane/water (3:1) at 90°C. Yields reach 70%.
Ullmann-Type Coupling
Copper(I) iodide catalyzes the coupling of 3,4-dimethyliodobenzene with thioacetamide in DMF at 100°C, yielding 68% product.
Industrial-Scale Production Considerations
Q & A
Advanced Question
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with biological activity (e.g., hepatotoxicity) using descriptors like logP or Hammett constants .
- Crystallographic comparisons : Overlay structures (e.g., Mercury software) to analyze steric/electronic effects of 3,4-dimethyl substitution on molecular packing .
- In vitro assays : Compare cytotoxicity (HepG2 cells) and metabolic stability (microsomal incubation) to identify structure-activity trends .
How can catalytic oxidation methods be optimized for synthesizing high-purity 3,4-Dimethylphenyl thioacetamide?
Advanced Question
Oxidation of 1,1-bis-(3,4-dimethylphenyl)alkane precursors requires:
- Catalyst selection : Transition metals (e.g., Mn(OAc)₃) in acetic acid under O₂ atmosphere at 80–100°C .
- Reaction monitoring : TLC or GC-MS to track intermediate formation (e.g., benzophenone tetracarboxylic acid).
- Byproduct mitigation : Use scavengers (e.g., TEMPO) to suppress radical side reactions .
What spectroscopic and chromatographic techniques are essential for characterizing 3,4-Dimethylphenyl thioacetamide?
Basic Question
- NMR : ¹H NMR (DMSO-d₆) to confirm NH proton (~10.5 ppm) and aromatic protons (6.7–7.2 ppm). ¹³C NMR for carbonyl (C=O, ~165 ppm) and thiocarbonyl (C=S, ~195 ppm) .
- IR : Strong bands at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–N stretch) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
What strategies are effective in analyzing hydrogen bonding networks in thioacetamide derivatives using crystallographic software?
Advanced Question
- ORTEP-III : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, highlighting potential hydrogen bonds (e.g., N–H⋯O=S) .
- Hydrogen bond metrics : Calculate donor-acceptor distances (≤3.5 Å) and angles (≥120°) using Mercury or CrystalExplorer .
- Comparative analysis : Cross-reference with databases (e.g., Cambridge Structural Database) to identify atypical interactions, such as C–H⋯π contacts in 3,4-dimethyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
